molecular formula C9H12BrNO2 B13554373 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol CAS No. 137718-76-4

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Cat. No.: B13554373
CAS No.: 137718-76-4
M. Wt: 246.10 g/mol
InChI Key: JZRKOHIFYOVXMG-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10BrNO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a methylamino group at the 3-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol typically involves the bromination of 6-methoxy-3-[(methylamino)methyl]phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, thereby modulating their activity The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxyphenol: Lacks the methylamino group, resulting in different chemical and biological properties.

    3-Bromo-6-methoxy-2-methylphenol: Similar structure but with a methyl group instead of a methylamino group.

    2-Bromo-6-methoxy-4-[(methylamino)methyl]phenol: Similar structure with the methylamino group at a different position.

Uniqueness

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is unique due to the specific positioning of the bromine, methoxy, and methylamino groups on the phenol ring

Properties

CAS No.

137718-76-4

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-bromo-6-methoxy-3-(methylaminomethyl)phenol

InChI

InChI=1S/C9H12BrNO2/c1-11-5-6-3-4-7(13-2)9(12)8(6)10/h3-4,11-12H,5H2,1-2H3

InChI Key

JZRKOHIFYOVXMG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)OC)O)Br

Origin of Product

United States

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